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Compound of Interest

Phenylacetaldehyde dimethyl!
Compound Name:
acetal

Cat. No.: B086100

This guide provides a comprehensive overview of the spectral data for phenylacetaldehyde
dimethyl acetal, tailored for researchers, scientists, and professionals in drug development.
The information is presented in a structured format to facilitate easy comparison and
interpretation, including detailed experimental protocols and a visual representation of the
structural confirmation workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, Mass
Spectrometry, and IR Spectroscopy for phenylacetaldehyde dimethyl acetal.

Table 1: *H NMR Spectral Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

Aromatic protons
~7.32-7.19 m 5H

(CeH5s)

Methine proton (-
4.53 t 1H

CH(OCHs)2)

Methoxy protons (-
3.32 s 6H P (

OCHs3)

Methylene protons (-
2.90 d 2H Y P (

CH2-)

Solvent: CDCIs. Reference: Tetramethylsilane (TMS) at 0 ppm.

« 13

Chemical Shift (6) ppm

Assignment

137.9 C (quaternary aromatic)
129.4 CH (aromatic)

128.3 CH (aromatic)

126.3 CH (aromatic)

103.8 CH (methine)

53.0 CHs (methoxy)

40.5 CHz (methylene)

Solvent: CDCIs. Reference: CDClIs at 77.0 ppm.

Table 3: Mass Spectrometry (Electron lonization) Data
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miz Relative Intensity (%) Proposed Fragment
166 ~5 [M]* (Molecular lon)
135 ~20 [M - OCHs]*

105 ~10 [CaHo]*

91 ~45 [C7H7]* (Tropylium ion)
75 100 [CH(OCHs)2]*

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm—?) Description of Vibration
~3063, 3028 Aromatic C-H stretch

~2995, 2953, 2831 Aliphatic C-H stretch

~1496, 1454 Aromatic C=C stretch

~1192, 1124, 1061 C-O stretch (acetal)

~748, 699 Aromatic C-H bend (out-of-plane)

Sample form: Neat liquid.

Experimental Protocols

The following are detailed methodologies representative of those used to obtain the spectral
data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of phenylacetaldehyde dimethyl acetal (approximately 10-20
mgq) is dissolved in deuterated chloroform (CDCls, ~0.7 mL). A small amount of
tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.0
ppm). The solution is then transferred to a 5 mm NMR tube.

1H NMR Spectroscopy:
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e Instrument: A 400 MHz (or higher field) NMR spectrometer.

e Acquisition Parameters:

Number of scans: 16-32

[¢]

[¢]

Relaxation delay: 1.0 s

[e]

Pulse width: 90°

o

Spectral width: -2 to 12 ppm

e Processing: The free induction decay (FID) is Fourier transformed, and the resulting
spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal.

13C NMR Spectroscopy:
e Instrument: A 100 MHz (or corresponding field) NMR spectrometer.
e Acquisition Parameters:

Number of scans: 512-1024

o

[¢]

Relaxation delay: 2.0 s

[e]

Pulse program: Proton-decoupled

[e]

Spectral width: 0 to 200 ppm

e Processing: The FID is Fourier transformed with a line broadening of 1.0 Hz. The spectrum is
phase and baseline corrected, and chemical shifts are referenced to the solvent peak of
CDCls (77.0 ppm).

Mass Spectrometry (MS)

Instrumentation and Method:

» Technique: Electron lonization (El) Mass Spectrometry.
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o Sample Introduction: A dilute solution of phenylacetaldehyde dimethyl acetal in a volatile
organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source via
direct injection or through a gas chromatograph (GC-MS).

« lonization: The sample molecules are bombarded with a beam of electrons (typically at 70
eV) in the ion source, causing ionization and fragmentation.

o Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: An electron multiplier detects the ions, and the resulting signal is processed to
generate a mass spectrum.

Infrared (IR) Spectroscopy

Instrumentation and Method:

e Technique: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR)
Spectroscopy.[1]

o Sample Preparation: A small drop of neat phenylacetaldehyde dimethyl acetal is placed
directly onto the ATR crystal (e.g., diamond or zinc selenide).[1]

o Data Acquisition:

[e]

A background spectrum of the clean, empty ATR crystal is recorded.

o

The sample spectrum is then recorded. The final spectrum is presented as the ratio of the
sample spectrum to the background spectrum.

o

Spectral Range: 4000-400 cm~1.

Resolution: 4 cm~1.

[¢]

[¢]

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Structure Confirmation Workflow
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The following diagram illustrates the logical workflow of how the different spectral data are used
in conjunction to confirm the structure of phenylacetaldehyde dimethyl acetal.

Spectral Data
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Spectral data integration for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b086100#phenylacetaldehyde-dimethyl-acetal-
spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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